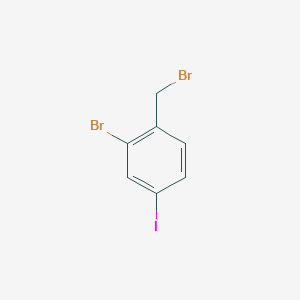

2-Bromo-1-(bromomethyl)-4-iodobenzene

Description

Contextual Significance of Multifunctional Halogenated Aromatics in Contemporary Organic Synthesis

Multifunctional halogenated aromatic compounds are cornerstones of modern organic synthesis. Their significance lies in the ability of halogen atoms to serve as versatile synthetic handles, particularly in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of various halogens (I > Br > Cl) on an aromatic ring allows for selective and sequential reactions, providing a programmable route to complex substitution patterns that would be challenging to achieve through other means. researchgate.net These polyhalogenated systems are integral to the construction of pharmaceuticals, agrochemicals, and functional materials, where precise control over molecular structure is paramount to function.

Positioning of 2-Bromo-1-(bromomethyl)-4-iodobenzene within the Framework of Advanced Aryl and Benzylic Halide Chemistry

This compound is a specialized reagent that embodies the principles of selective reactivity. It is both a polyhalogenated aryl system and a benzylic halide. The aryl iodide is the most reactive site for oxidative addition in typical palladium-catalyzed cross-coupling reactions, followed by the aryl bromide. The benzylic bromide, on the other hand, is susceptible to nucleophilic substitution (SN1 or SN2) and radical reactions. chemistrysteps.com This hierarchy of reactivity allows chemists to orchestrate a sequence of transformations, making it a highly valuable intermediate in multi-step syntheses.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are foundational to its application in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1261776-07-1 | bldpharm.com |

| Molecular Formula | C₇H₅Br₂I | chembk.com |

| Molecular Weight | 375.83 g/mol | chembk.com |

| MDL Number | MFCD18391667 | bldpharm.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound, ensuring its purity and confirming its structure after synthesis.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

|---|---|

| ¹H NMR | Data not available in published literature. |

| ¹³C NMR | Data not available in published literature. |

| Mass Spectrometry | Data not available in published literature. |

Note: While specific spectra for this exact compound are not widely published, related structures suggest characteristic signals. For instance, the benzylic protons (-CH₂Br) would likely appear as a singlet in the ¹H NMR spectrum. The aromatic region would show a complex splitting pattern due to the three different substituents. In mass spectrometry, the isotopic pattern of two bromine atoms would be a key identifier.

Synthesis of this compound

A documented synthetic route to this compound involves a multi-step process starting from 2-methyl-4-iodoaniline. This synthesis highlights classical transformations in aromatic chemistry.

The key steps are as follows:

Diazotization and Bromination: 2-methyl-4-iodoaniline is treated with a nitrous acid solution to form a diazonium salt. Subsequent reaction with cuprous bromide introduces a bromine atom at the 2-position, yielding 2-bromo-4-iodotoluene.

Benzylic Bromination: The methyl group of 2-bromo-4-iodotoluene is then subjected to a radical bromination. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This step selectively introduces a bromine atom at the benzylic position, affording the final product, this compound.

This synthetic pathway demonstrates the controlled introduction of the three distinct halogen functionalities onto the benzene (B151609) ring.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms. This allows for a range of selective transformations.

The aryl iodide is the most susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, due to the relative weakness of the C-I bond. This allows for the introduction of aryl, alkynyl, or vinyl groups at this position while leaving the aryl bromide and benzylic bromide untouched under carefully controlled conditions.

The aryl bromide can then be functionalized in a subsequent cross-coupling reaction, often requiring more forcing conditions (e.g., different catalyst/ligand systems or higher temperatures). This stepwise approach is a powerful strategy for building complex biaryl or multi-substituted aromatic structures.

Finally, the benzylic bromide is an excellent electrophile for nucleophilic substitution reactions. It can react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce a variety of side chains. This functionality is also amenable to the formation of Grignard reagents or other organometallic species.

While specific, detailed research applications of this compound are not extensively documented in readily available literature, its structural motifs are found in precursors to more complex molecules in medicinal and materials chemistry research. Its potential as a versatile building block is clear from the established reactivity of its constituent functional groups.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJRZXWQWJZMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 Bromomethyl 4 Iodobenzene and Analogous Structures

Exploration of Direct Synthetic Routes to 2-Bromo-1-(bromomethyl)-4-iodobenzene

The most direct and logical synthetic route to this compound involves the selective benzylic bromination of the precursor, 2-bromo-4-iodotoluene. This transformation specifically targets the methyl group's C-H bonds while leaving the aromatic C-H and C-halogen bonds intact. The reaction is typically achieved through a free-radical chain mechanism. acs.orgucalgary.ca

The benzylic C-H bonds in toluene (B28343) derivatives are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orgchemistrysteps.com This inherent reactivity allows for selective halogenation at the benzylic position under conditions that favor radical pathways, such as the presence of a radical initiator (e.g., light, heat, or chemical initiators like benzoyl peroxide) and a suitable bromine source. ucalgary.cajove.com A common and effective reagent for this purpose is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions like electrophilic aromatic addition. libretexts.orgchemistrysteps.com

A plausible synthetic pathway is outlined below:

Reaction Scheme for the Synthesis of this compound

Convergent and Sequential Halogenation Strategies with Functional Group Interconversion

A key strategy for synthesizing this compound involves a multi-step sequence starting from a readily available substituted aniline. This approach leverages the directing effects of an amino group and its subsequent conversion into different functionalities, allowing for controlled halogenation at specific positions. A notable example is a pathway that begins with o-toluidine (B26562) (2-methylaniline) and proceeds through iodination, a Sandmeyer reaction for bromination, and finally, a side-chain bromination.

Iodination of o-Toluidine: The synthesis commences with the iodination of o-toluidine to produce 2-methyl-4-iodoaniline. This step introduces the first halogen, iodine, onto the aromatic ring. The amino and methyl groups of the starting material direct the incoming iodine to the para position relative to the amino group.

Sandmeyer Reaction for Bromination: The resulting 2-methyl-4-iodoaniline undergoes a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This classic transformation in aromatic chemistry involves the conversion of the primary amino group into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgnih.gov This step introduces the second halogen, bromine, ortho to the methyl group, yielding 2-bromo-4-iodotoluene. google.com

Side-Chain Bromination: The final key step is the functional group interconversion of the methyl group of 2-bromo-4-iodotoluene into a bromomethyl group. This is achieved through a free-radical halogenation of the benzylic position. orgoreview.comlibretexts.org A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator. google.comorgoreview.com This reaction selectively brominates the side chain without affecting the aromatic halogens, thus producing the target compound, this compound. google.com

This sequential approach, combining electrophilic aromatic substitution and free-radical substitution, allows for the precise installation of the bromo, iodo, and bromomethyl functionalities at the desired positions on the benzene (B151609) ring.

Detailed Research Findings

A patented method outlines the specific conditions for the synthesis of this compound from 2-bromo-4-iodotoluene. google.com The process involves the side-chain bromination using N-bromosuccinimide and a radical initiator.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromo-4-iodotoluene | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Dichloromethane | Heating at 50-60 °C for ~10 hours | This compound | 60.58% |

The preceding steps to obtain the 2-bromo-4-iodotoluene starting material are also detailed, showcasing the sequential halogenation strategy.

| Step | Starting Material | Reaction Type | Key Reagents | Product |

|---|---|---|---|---|

| 1 | o-Toluidine | Iodination | Iodinating reagent, phase transfer catalyst, ammonium (B1175870) bicarbonate | 2-Methyl-4-iodoaniline |

| 2 | 2-Methyl-4-iodoaniline | Diazotization and Bromination (Sandmeyer Reaction) | NaNO₂, HBr, CuBr | 2-Bromo-4-iodotoluene |

This synthetic route highlights the utility of functional group interconversion, where an amino group is first used to direct iodination and then converted to a bromo group via a diazonium salt intermediate. The final transformation of a methyl group to a bromomethyl group completes the synthesis of the target molecule.

Reactivity Profiles and Transformative Pathways of 2 Bromo 1 Bromomethyl 4 Iodobenzene

Reactivity of the Benzylic Bromide Moiety

The bromomethyl group attached to the benzene (B151609) ring is a benzylic halide. Its reactivity is significantly influenced by the adjacent aromatic ring, which can stabilize carbocationic intermediates or transition states through resonance. This stabilization facilitates reactions that are often difficult with simple alkyl halides.

Nucleophilic Substitution Reactions (SN1, SN2) at the Benzylic Position

The benzylic bromide is highly susceptible to nucleophilic substitution, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions.

SN2 Mechanism : With strong, unhindered nucleophiles and in polar aprotic solvents, the reaction typically follows a bimolecular (SN2) pathway. This process involves a backside attack by the nucleophile, leading to an inversion of stereochemical configuration if the carbon were chiral. libretexts.org

SN1 Mechanism : In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed via a unimolecular (SN1) mechanism. This involves the formation of a resonance-stabilized benzylic carbocation as a key intermediate. The stability of this cation makes benzylic halides particularly prone to SN1 reactions compared to secondary alkyl halides. nih.gov

The benzylic position can be functionalized with a wide array of nucleophiles, as illustrated in the following table.

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SPh) |

| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The benzylic bromide can be converted into organometallic reagents, which are powerful nucleophiles used for forming new carbon-carbon bonds.

Grignard Reagents : Reaction with magnesium metal in an ether solvent (like diethyl ether or THF) yields a benzylic Grignard reagent, 2-bromo-4-iodobenzylmagnesium bromide. researchgate.netyoutube.com The formation of this reagent must be carefully controlled to prevent side reactions, such as Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of the starting halide. researchgate.net

Organolithium Compounds : Treatment with a strong organolithium base, such as n-butyllithium, typically at low temperatures, can result in lithium-halogen exchange to form the corresponding benzylic organolithium species. This pathway is often less common for benzylic bromides compared to direct Grignard formation.

It is critical to note that the formation of these organometallic reagents at the benzylic position must compete with potential reactions at the more reactive aryl iodide position. Selective formation often requires carefully optimized conditions.

Reactivity of Aryl Halides (Bromine and Iodine) on the Benzene Ring

The benzene ring of 2-bromo-1-(bromomethyl)-4-iodobenzene is substituted with two different halogen atoms, bromine and iodine. This di-halogenation is key to its utility, as the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

The C-I bond is weaker and therefore more reactive than the C-Br bond in the oxidative addition step of palladium-catalyzed cycles. tcichemicals.comatamanchemicals.com This allows for the selective functionalization of the iodide position while leaving the bromide intact.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl structures. tcichemicals.comacs.orgrsc.orgacs.org

Sonogashira Coupling : The aryl iodide is coupled with a terminal alkyne in the presence of palladium and copper(I) co-catalysts to form an internal alkyne. researchgate.netorganic-chemistry.orgrsc.org Studies on 1-bromo-4-iodobenzene have shown that selective Sonogashira coupling at the iodide position can be achieved at room temperature. wikipedia.org

Negishi Coupling : This reaction involves the coupling of the aryl iodide with an organozinc reagent. organic-chemistry.orgwikipedia.orgorgsyn.org It is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Heck Reaction : An activated alkene is coupled with the aryl iodide to form a substituted alkene. thieme-connect.deorganic-chemistry.orgnih.gov

| Coupling Reaction | Coupling Partner | Typical Catalyst/Conditions | Resulting C-C Bond |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkynyl |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ or Ni catalyst | Aryl-Alkyl/Aryl/Vinyl |

| Heck | Alkene | Pd(OAc)₂, Base (e.g., Et₃N) | Aryl-Vinyl |

Cross-Coupling Reactions Utilizing the Aryl Bromide

After the more reactive C-I bond has been functionalized, the remaining C-Br bond can be targeted for a second cross-coupling reaction. This subsequent reaction typically requires more forcing conditions, such as higher temperatures, stronger bases, or more electron-rich and sterically demanding phosphine (B1218219) ligands to facilitate the more difficult oxidative addition of the C-Br bond to the palladium catalyst. researchgate.netnih.gov All the aforementioned coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi, Heck) can be applied to the aryl bromide as well. researchgate.netorganic-chemistry.org

Differentiating Reactivity and Orthogonal Functionalization of Aryl Bromine versus Aryl Iodine

The differential reactivity between the aryl iodide and aryl bromide is the cornerstone of orthogonal functionalization for polyhalogenated aromatic compounds. acs.orgnih.gov The established reactivity order for palladium-catalyzed cross-coupling is C–I > C–Br > C–Cl. tcichemicals.com

This hierarchy allows for a programmed, stepwise synthesis. First, a mild palladium catalyst system is used to selectively functionalize the C-I bond. After this initial transformation, the resulting aryl bromide can be subjected to a second, distinct coupling reaction under more vigorous conditions to modify the C-Br bond. This strategy provides a powerful tool for creating complex, unsymmetrically substituted benzene derivatives from a single starting material. atamanchemicals.comreddit.comresearchgate.net

| Feature | Coupling at Aryl Iodide | Coupling at Aryl Bromide |

| Relative Reactivity | High | Moderate |

| Typical Temperature | Room Temp. to moderate heat (e.g., 80°C) | Higher heat required (e.g., >100°C) |

| Catalyst Loading | Generally lower | Often higher |

| Ligand Choice | Standard phosphines (e.g., PPh₃) often suffice | Bulky, electron-rich ligands often needed |

| Outcome | Selective formation of mono-functionalized product | Functionalization of the second site |

This selective approach avoids the formation of statistical mixtures of products and provides a reliable route to precisely substituted aromatic scaffolds.

Electrophilic Aromatic Substitution Reactivity of the Halogenated Benzene Core

Halogen substituents on a benzene ring exhibit a dual electronic effect that dictates their influence on electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org They are characterized by a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.orgstackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions relative to the meta position. stackexchange.combyjus.com Although this resonance effect is weaker than the inductive effect for halogens, it is crucial for directing the regioselectivity of the substitution. libretexts.org By stabilizing the carbocation intermediate (the arenium ion) formed during ortho or para attack, the activation energy for these pathways is lowered compared to meta attack. libretexts.orglibretexts.org

This interplay of opposing effects results in halogens being classified as ortho-, para-directing deactivators . libretexts.orglibretexts.org

In the case of this compound, the directing influences of the substituents must be considered collectively.

The bromo group at position C2 directs incoming electrophiles to its ortho (C3) and para (C6) positions.

The iodo group at position C4 directs to its ortho positions (C3 and C5).

The weakly deactivating bromomethyl group at C1 directs to its ortho (C2, C6) and para (C4) positions.

Considering the positions are already occupied by other substituents, the cumulative effect strongly favors electrophilic attack at the C6 position , with potential for minor substitution at the C3 and C5 positions, depending on the steric hindrance presented by the adjacent groups and the electrophile itself. libretexts.org

Table 1: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Br | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -I | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -CH₂Br | Weakly Withdrawing (-I) | None | Weakly Deactivating | Ortho, Para |

Oxidative Transformations and C-H Functionalization Adjacent to the Aromatic Nucleus

The carbon atom directly attached to the benzene ring, known as the benzylic position, exhibits unique reactivity. libretexts.orglibretexts.org In this compound, this is the carbon of the bromomethyl (-CH₂Br) group. The C-H bonds at a benzylic position are inherently weaker than typical sp³ C-H bonds because the radical formed upon homolytic cleavage is stabilized by resonance with the adjacent aromatic ring. libretexts.orglibretexts.orgmasterorganicchemistry.com This inherent reactivity allows for selective oxidative transformations.

The bromomethyl group represents a pre-functionalized benzylic position. This benzylic halide can undergo further oxidation to yield valuable carbonyl compounds, such as aldehydes and carboxylic acids. This transformation is a key method for the synthesis of aromatic aldehydes and acids from corresponding benzyl halides. nih.govorganic-chemistry.org

Several methodologies exist for the oxidation of benzylic bromides:

Oxidation to Aldehydes: Benzylic halides can be converted to the corresponding aldehydes under mild conditions. One effective method involves the use of pyridine N-oxide in the presence of silver oxide (Ag₂O). nih.gov This reaction proceeds through a substitution followed by an elimination mechanism.

Oxidation to Carboxylic Acids: More vigorous oxidation can convert the bromomethyl group directly into a carboxylic acid. An environmentally conscious method utilizes 30% hydrogen peroxide (H₂O₂) with a catalyst such as sodium tungstate (Na₂WO₄·2H₂O) and a phase-transfer agent, often under solvent-free conditions. organic-chemistry.org The proposed mechanism involves the initial hydrolysis of the benzyl bromide to a benzyl alcohol, which is then rapidly oxidized to the benzoic acid. organic-chemistry.org

Applying these findings to the target molecule, this compound can serve as a precursor for the synthesis of 2-Bromo-4-iodobenzaldehyde and 2-Bromo-4-iodobenzoic acid.

Table 2: Potential Oxidative Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Product Type |

| This compound | Pyridine N-oxide, Ag₂O, Acetonitrile | 2-Bromo-4-iodobenzaldehyde | Aldehyde |

| This compound | 30% H₂O₂, Na₂WO₄·2H₂O, Phase-Transfer Catalyst | 2-Bromo-4-iodobenzoic acid | Carboxylic Acid |

Mechanistic Investigations and Theoretical Studies Pertaining to 2 Bromo 1 Bromomethyl 4 Iodobenzene Reactivity

Elucidation of Reaction Mechanisms in Benzylic Functionalization (e.g., Free Radical Pathways)

The bromomethyl group at the C1 position is a primary site for nucleophilic substitution and radical reactions. The functionalization of the precursor, 2-bromo-4-iodo-toluene, to introduce the benzylic bromine typically proceeds via a free-radical chain mechanism, most notably the Wohl-Ziegler bromination. researchgate.netresearchgate.net

This mechanism involves three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) or by UV light, which generates a bromine radical from a source like N-bromosuccinimide (NBS).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-bromo-4-iodo-toluene. This step is highly selective for the benzylic position because the resulting benzylic radical is significantly stabilized by resonance with the aromatic ring. masterorganicchemistry.com The unpaired electron is delocalized across the pi-system of the benzene (B151609) ring, making this radical intermediate more stable than primary, secondary, or tertiary alkyl radicals. masterorganicchemistry.com This stabilized benzylic radical then reacts with a bromine source (like Br₂ generated from NBS) to form the product, 2-bromo-1-(bromomethyl)-4-iodobenzene, and a new bromine radical, which continues the chain reaction.

Termination: The reaction concludes when radicals combine to form stable, non-radical species.

The stability of the benzylic radical is the cornerstone of this selective functionalization. masterorganicchemistry.com Once formed, the benzylic bromide of this compound is itself a versatile functional handle, readily participating in Sₙ2 reactions with various nucleophiles. Other radical-based C-H activation strategies, for instance using hypervalent iodine reagents, can also achieve benzylic functionalization through similar radical intermediates. nih.govbeilstein-journals.org

Table 1: Key Steps in Free-Radical Benzylic Bromination

| Stage | Description | Example Reaction |

|---|---|---|

| Initiation | Generation of a bromine radical (Br•) from a source like NBS, often with a radical initiator or light. | NBS → Succinimidyl radical + Br• |

| Propagation (Step 1) | The bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. | Ar-CH₃ + Br• → Ar-CH₂• + HBr |

| Propagation (Step 2) | The benzylic radical reacts with Br₂ (formed from NBS and HBr) to yield the product and regenerate the bromine radical. | Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• |

| Termination | Two radicals combine to end the chain reaction. | Br• + Br• → Br₂ |

Mechanistic Pathways of Organometallic Cross-Coupling Reactions Involving Aryl Halides

The aromatic ring of this compound features two different halogen substituents, an iodine atom at C4 and a bromine atom at C2. This structural feature is pivotal for selective organometallic cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. nobelprize.org The selectivity of these transformations is governed by the differing reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three primary steps: nobelprize.orgnih.gov

Oxidative Addition: A low-valent transition metal catalyst, typically Pd(0), inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and is highly sensitive to the nature of the halogen. researchgate.net The C-I bond has a lower bond dissociation energy (BDE) than the C-Br bond, making it significantly more susceptible to oxidative addition. nih.gov Consequently, the Pd(0) catalyst will selectively insert into the C-I bond of this compound, leaving the C-Br bond intact.

Transmetalation: The resulting organopalladium(II) complex reacts with an organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction). The organic group from the coupling partner is transferred to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

This differential reactivity allows for the stepwise and site-selective functionalization of the molecule. The iodine at C4 can be replaced first under mild conditions, followed by the modification of the bromine at C2 under more forcing conditions if desired.

Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling

| Bond | Relative Bond Dissociation Energy | Reactivity towards Oxidative Addition | Typical Reaction Conditions |

|---|---|---|---|

| C-I | Lowest | Highest | Mild (e.g., lower temperatures, faster reaction times) |

| C-Br | Intermediate | Intermediate | Harsher (e.g., higher temperatures, stronger ligands) |

| C-Cl | High | Low | Very Harsh |

Computational Chemistry Approaches for Predicting Reaction Selectivity and Reactivity Profiles

Computational chemistry provides powerful tools for understanding and predicting the reactivity of complex molecules like this compound. nih.gov Density Functional Theory (DFT) is a prominent method used to model electronic structure and predict reaction pathways. rsc.org

For this specific molecule, computational approaches can be used to:

Calculate Bond Dissociation Energies (BDEs): DFT calculations can accurately predict the BDEs for the C-I and C-Br bonds. These calculations quantitatively confirm that the C-I bond is weaker, thereby rationalizing its preferential cleavage during the oxidative addition step of cross-coupling reactions.

Analyze Molecular Orbitals: Frontier Molecular Orbital (FMO) theory helps in understanding reactivity. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack.

Map Electrostatic Potential (ESP): ESP maps visualize the charge distribution across a molecule. researchgate.net For this compound, these maps can identify the most electrophilic carbon atoms on the aromatic ring, which correspond to the sites most susceptible to oxidative addition by an electron-rich Pd(0) catalyst.

Model Reaction Intermediates and Transition States: Computational modeling can elucidate the structures and energies of intermediates and transition states along a reaction coordinate. This allows for a detailed understanding of the reaction mechanism and can help explain why one pathway is favored over another, providing insights into the origins of selectivity. nih.gov

These theoretical studies complement experimental findings, providing a molecular-level understanding of the factors that control the compound's reactivity and selectivity.

Application of Spectroscopic Techniques for In Situ Reaction Monitoring and Intermediate Characterization

The study of reaction mechanisms relies heavily on the ability to monitor reactions in real-time and to detect and characterize fleeting intermediates. Various spectroscopic techniques are employed for these purposes.

In Situ Reaction Monitoring: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to follow the progress of a reaction directly in the reaction vessel. By taking spectra at regular intervals, chemists can track the consumption of this compound and the formation of products, allowing for detailed kinetic analysis. acs.org

Intermediate Characterization: Identifying reactive intermediates is often challenging due to their short lifetimes. nih.gov

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect charged intermediates in the reaction mixture, such as organopalladium complexes involved in cross-coupling cycles.

Specialized Assays: For radical intermediates, which are particularly difficult to observe directly, specialized chemical assays can be used. These assays employ probe molecules that react in a characteristic way with radicals, and the resulting products serve as unambiguous evidence for the presence of the radical intermediate. nih.govacs.org

Low-Temperature Spectroscopy: In some cases, reactions can be slowed down by running them at very low temperatures, allowing for the accumulation of intermediates to concentrations that can be detected by techniques like NMR or UV-Vis spectroscopy.

Through the application of these advanced analytical methods, a more complete picture of the mechanistic pathways governing the reactivity of this compound can be constructed.

Advancements and Future Perspectives in the Chemical Research of 2 Bromo 1 Bromomethyl 4 Iodobenzene

Development of Innovative Catalytic Systems for Enhanced Selectivity and Efficiency

The differential reactivity of the C-I, C-Br, and C-Br (benzylic) bonds in 2-Bromo-1-(bromomethyl)-4-iodobenzene presents a significant opportunity for the development of highly selective catalytic systems. The primary challenge lies in achieving chemoselective transformations at one site without affecting the others.

Future research is anticipated to focus on sophisticated palladium, copper, and nickel-based catalytic systems. For instance, the development of palladium catalysts with tailored ligand spheres will be crucial for selectively activating the C-I bond for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, while leaving the C-Br bonds intact. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in such reactions is a well-established principle that can be exploited. wikipedia.org

Furthermore, innovative dual-catalytic systems could enable sequential or one-pot multi-component reactions. Imagine a system where a palladium catalyst selectively facilitates a cross-coupling reaction at the C-I position, followed by the action of a distinct nickel or copper catalyst to functionalize the C-Br bond. The development of such orthogonal catalytic systems would significantly enhance the synthetic utility of this molecule.

Another area of advancement lies in the use of photoredox catalysis to selectively activate the bromomethyl group for radical-mediated transformations. Visible-light-induced catalysts could enable the formation of a benzylic radical, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions, offering a mild and efficient alternative to traditional, often harsh, free-radical initiation methods.

Table 1: Potential Catalytic Systems for Selective Transformations of this compound

| Catalytic System | Target Site | Potential Transformation |

| Palladium(0) with bulky phosphine (B1218219) ligands | C-I bond | Suzuki, Heck, Sonogashira cross-coupling |

| Nickel(0) with N-heterocyclic carbene (NHC) ligands | C-Br (aryl) bond | Kumada, Negishi cross-coupling |

| Copper(I) with phenanthroline-based ligands | C-Br (aryl) bond | Ullmann condensation |

| Photoredox catalyst (e.g., Iridium or Ruthenium complexes) | C-Br (benzylic) bond | Atom Transfer Radical Addition (ATRA) |

Exploration of Sustainable and Green Chemistry Methodologies for its Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a polyhalogenated compound like this compound, this translates to developing methodologies that minimize waste, use less hazardous reagents, and are more energy-efficient.

Future synthetic strategies for this compound will likely move away from traditional halogenation methods that use stoichiometric and often hazardous reagents like elemental bromine and iodine. Instead, the focus will be on catalytic and in-situ generation of halogenating agents. For instance, the use of alkali metal halides (e.g., KBr, KI) in the presence of an environmentally benign oxidant could provide a greener route to the introduction of the bromo and iodo substituents onto the aromatic ring.

In terms of its transformations, the use of greener solvents, such as water, ionic liquids, or supercritical fluids, in catalytic reactions is a key area of development. Micellar catalysis, where reactions are carried out in water using surfactants to form nanoreactors, could offer a sustainable alternative to the use of volatile organic compounds (VOCs) as solvents.

Biocatalysis represents another frontier in the green chemistry of this compound. While currently speculative, the development of engineered enzymes, such as halogenases or dehalogenases, could enable highly selective and environmentally friendly synthesis and transformations of this compound and its derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, scalability, and process control. The synthesis and functionalization of this compound are well-suited for integration into flow chemistry platforms.

Flow reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for highly exothermic or fast reactions, which are often encountered in the synthesis and transformation of reactive intermediates derived from polyhalogenated compounds. The in-situ generation and immediate consumption of reactive organometallic species, for example, can be safely and efficiently managed in a continuous flow setup.

Automated synthesis platforms, which combine robotics with flow chemistry, could enable the rapid and systematic exploration of the chemical space around this compound. By programming a sequence of reactions, a library of derivatives could be synthesized with minimal manual intervention. This high-throughput approach would be invaluable for drug discovery and materials science research, where the rapid generation of diverse molecular structures is essential. The modular nature of flow systems would allow for the sequential functionalization of the different reactive sites on the molecule in a "synthesis line" fashion.

Emerging Research Applications in Specialized Chemical Domains

The unique trifunctional nature of this compound positions it as a versatile building block for the synthesis of complex molecules with potential applications in several specialized chemical domains.

In medicinal chemistry , this compound could serve as a scaffold for the synthesis of novel drug candidates. The three distinct handles allow for the introduction of various pharmacophores in a well-defined spatial arrangement. For example, the iodinated position could be used for a Suzuki coupling to introduce a biaryl moiety, a common feature in many pharmaceuticals. The bromomethyl group can be used to link to a protein-binding fragment, while the aryl bromide could be functionalized to modulate the pharmacokinetic properties of the molecule. Halogenated aromatic compounds are known to play a crucial role in the development of agrochemicals, and this compound could be a precursor for new pesticides or herbicides. allgreenchems.com

In materials science , this compound could be a key monomer for the synthesis of functional polymers and organic electronic materials. The di-halogenated aromatic core is a common structural motif in conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromomethyl group offers a site for polymerization or for grafting the molecule onto surfaces to create functional materials with tailored properties.

In the field of supramolecular chemistry , this molecule could be used to synthesize complex host-guest systems or molecular cages. The defined geometry of the substituents would allow for the precise construction of three-dimensional architectures with specific recognition properties.

Finally, in the development of chemical probes and labeling agents , the distinct reactivity of the three functional groups could be exploited for the stepwise introduction of reporter groups, such as fluorophores or affinity tags, enabling the synthesis of sophisticated tools for chemical biology research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-1-(bromomethyl)-4-iodobenzene, and what analytical techniques are critical for confirming its purity and structure?

- Synthesis : Halogenation of benzyl derivatives or multi-step functionalization of iodobenzene precursors (e.g., bromomethylation via radical or electrophilic substitution) .

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve splitting patterns influenced by adjacent bromine and iodine atoms. Compare with analogs like 1-(bromomethyl)-4-chloro-2-iodobenzene .

- X-ray Crystallography : Employ SHELX programs for structural refinement to confirm bond lengths and angles, especially for halogen-halogen interactions .

- HPLC/MS : Ensure purity (>97% as per supplier specifications) and detect impurities like debrominated byproducts .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Keep at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to inhibit decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via halogenated waste protocols .

Q. What are the key physical and chemical properties influencing laboratory handling?

- Solubility : Soluble in dichloromethane, THF, and DMF; insoluble in water .

- Stability : Sensitive to UV light and moisture. Decomposes above 308.6°C .

- Reactivity : Bromomethyl and iodo groups participate in Suzuki couplings and nucleophilic substitutions .

Advanced Research Questions

Q. How do multiple halogen substituents affect reactivity in cross-coupling reactions?

- Steric and Electronic Effects : The bromomethyl group acts as a leaving group, while the iodine atom directs electrophilic attacks. Use Pd(0) catalysts with bulky ligands (e.g., SPhos) to enhance coupling efficiency .

- Optimization : Conduct kinetic studies under varying temperatures (40–100°C) and solvent polarities (toluene vs. DMF) to balance reaction rates and byproduct formation .

Q. What experimental strategies resolve contradictions in NMR data for this compound?

- Advanced NMR Techniques :

- 2D NMR (COSY, HSQC) : Assign overlapping signals caused by bromine’s quadrupolar relaxation .

- 19F NMR (if fluorinated analogs are synthesized) : Compare chemical shifts with 1-bromo-4-fluorobenzene derivatives .

Q. How can computational chemistry predict regioselectivity in nucleophilic attacks?

- DFT Modeling : Calculate Fukui indices to identify electrophilic sites (e.g., iodine vs. bromine).

- Experimental Validation : Perform SN2 reactions with nucleophiles (e.g., NaN₃) and monitor substitution patterns via LC-MS .

Q. What mechanistic insights explain base-induced rearrangements in halogenated benzyl bromides?

- Pathway Analysis : Under basic conditions (e.g., K₂CO₃ in DMF), bromomethyl groups may undergo elimination to form alkenes or compete with iodide displacement .

- Isotopic Labeling : Use deuterated solvents (DMSO-d6) to track proton transfer steps in rearrangement mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.